Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC10800352
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO4S |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-5-4-6-14(13)24-17(15)19-16(20)11-7-9-12(22-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) |
| Standard InChI Key | WSQGLSURUFFUHP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC |
Introduction
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C18H19NO4S and a CAS number of 300826-06-6. This compound belongs to the class of cyclopenta[b]thiophene derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis and Availability
The synthesis of Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves the condensation of a cyclopenta[b]thiophene-3-carboxylic acid derivative with a 4-methoxybenzamine in the presence of appropriate coupling agents. This compound is available from various chemical suppliers for research purposes, with prices varying based on quantity and purity .
Biological and Pharmacological Activities
While specific biological activities of Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate are not extensively documented, compounds within the cyclopenta[b]thiophene class have shown potential in various therapeutic areas, including anti-inflammatory and antimicrobial applications. Further research is needed to explore its pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume